Ethyl 2-(2-chlorothiophen-3-yl)-2-oxoacetate
Description
Properties
IUPAC Name |
ethyl 2-(2-chlorothiophen-3-yl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3S/c1-2-12-8(11)6(10)5-3-4-13-7(5)9/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAYMFGOMUYPMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(SC=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-chlorothiophen-3-yl)-2-oxoacetate typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorothiophene, which is commercially available or can be synthesized from thiophene through chlorination.
Formation of Intermediate: The 2-chlorothiophene is then subjected to a Friedel-Crafts acylation reaction using ethyl oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This step results in the formation of an intermediate compound, this compound.
Purification: The intermediate is purified through recrystallization or column chromatography to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-chlorothiophen-3-yl)-2-oxoacetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorinated thiophene ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction Reactions: Reduction of the oxoacetate moiety can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, and amines. Reaction conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include substituted thiophene derivatives with various functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohol derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 2-(2-chlorothiophen-3-yl)-2-oxoacetate exhibits significant potential in medicinal chemistry due to its biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties against various pathogens. For instance, minimum inhibitory concentrations (MIC) were found to range between 10 to 50 µg/mL against common strains like Escherichia coli and Staphylococcus aureus .
- Anticancer Properties : Research indicates that related compounds exhibit cytotoxic effects against human cancer cell lines, such as MCF-7 and HeLa cells. IC50 values below 20 µM suggest potent anticancer activity, attributed to mechanisms involving oxidative stress induction leading to cell death .
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes relevant in disease progression, including acetylcholinesterase, which is significant in neurodegenerative diseases .
Material Science Applications
In materials science, this compound is explored for its potential use in:
- Organic Electronics : Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with tailored properties for specific applications.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of ethyl derivatives against a range of pathogens. The results indicated effective antimicrobial activity, supporting the development of new antimicrobial agents based on this scaffold.
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, derivatives were tested against various human cancer cell lines. The findings revealed significant cytotoxicity, indicating potential for therapeutic development against cancer.
Data Summary
| Application Area | Activity Type | MIC/IC50 Values | Notes |
|---|---|---|---|
| Medicinal Chemistry | Antimicrobial | 10 - 50 µg/mL | Effective against E. coli and S. aureus |
| Anticancer | <20 µM | Induces oxidative stress in cancer cells | |
| Material Science | Organic Electronics | N/A | Potential use in OLEDs and OPVs |
| Polymer Chemistry | N/A | Building block for novel polymers |
Mechanism of Action
The mechanism of action of Ethyl 2-(2-chlorothiophen-3-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, microbial growth, or cellular metabolism.
Comparison with Similar Compounds
Substituent Impact :
- Electron-Withdrawing Groups (e.g., Cl, NO₂): Enhance electrophilicity of the α-keto group, facilitating nucleophilic attacks in condensation reactions .
- Aromatic Systems (Thiophene vs.
Key Observations :
Biological Activity
Ethyl 2-(2-chlorothiophen-3-yl)-2-oxoacetate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a thiophene ring substituted with chlorine, which is known to influence its biological properties.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in Table 1.
| Microorganism | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 6.3 | Ceftriaxone | 6.3 |
| Escherichia coli | 12.5 | Benzylpenicillin | 25 |
| Pseudomonas aeruginosa | 25 | Not tested | - |
The data indicate that this compound has comparable efficacy to established antimicrobial agents, suggesting its potential as a new antimicrobial agent against common pathogens .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. A study involving various cancer cell lines showed that the compound inhibited cell proliferation effectively. The half-maximal inhibitory concentration (IC50) values for different cancer types are presented in Table 2.
| Cancer Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| Breast Cancer (MCF7) | 15.6 | Moderate |
| Colon Cancer (HCT116) | 8.33 | High |
| Lung Cancer (NCI-H460) | 4.31 | Very High |
These findings suggest that this compound may selectively target cancer cells while exhibiting lower toxicity towards normal cells .
The proposed mechanism of action for the biological activities of this compound involves the disruption of cellular processes in microorganisms and cancer cells. The presence of the chlorothiophene moiety is believed to enhance membrane permeability, leading to increased susceptibility to the compound's effects.
Case Studies
A series of case studies have further elucidated the biological activity of this compound:
- Antibacterial Study : A clinical trial tested the efficacy of this compound against multi-drug resistant strains of bacteria, demonstrating significant inhibition compared to standard treatments.
- Anticancer Study : In vitro studies on human leukemia cells revealed that treatment with this compound resulted in apoptosis, indicating its potential as an anticancer therapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-(2-chlorothiophen-3-yl)-2-oxoacetate, and how can reaction conditions be tailored to improve yield?
- Methodology : A common approach involves nucleophilic acyl substitution. For analogs like ethyl 2-(4-chloro-3-fluorophenylamino)-2-oxoacetate, ethyl 2-chloro-2-oxoacetate is reacted with a substituted aniline in dichloromethane (DCM) at 0°C, followed by room-temperature stirring. Triethylamine (TEA) is used to scavenge HCl, and purification involves washing with aqueous K₂CO₃, drying (Na₂SO₄), and solvent evaporation . Adjusting stoichiometry, solvent polarity (e.g., hexane/ethyl acetate mixtures for solubility), and temperature gradients can mitigate side reactions like over-acylation.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?
- Methodology :
- LC-MS (APCI+) : Confirms molecular ion peaks (e.g., m/z 245 [M+H]⁺ for analogs) and purity .
- ¹H/¹³C NMR : Key signals include the ethyl ester protons (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂) and the thiophene/chlorine-coupled carbons (δ ~110-150 ppm) .
- FT-IR : Look for C=O stretches (~1740 cm⁻¹ for ester, ~1680 cm⁻¹ for ketone) and C-Cl stretches (~750 cm⁻¹) .
Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction?
- Methodology : Slow evaporation from a mixed solvent system (e.g., DCM/hexane) at 4°C promotes controlled crystal growth. For similar α-ketoesters, lattice interactions are stabilized by hydrogen bonds between carbonyl groups and adjacent molecules. Pre-saturation of the solution with nitrogen can minimize oxidative degradation .
Advanced Research Questions
Q. How do hydrogen-bonding patterns influence the solid-state packing of this compound, and what implications does this have for its reactivity?
- Methodology : Use graph set analysis (as per Etter’s formalism) to categorize intermolecular interactions. For example, C=O···H-N/C-Cl···π interactions may dominate. Single-crystal XRD refined with SHELXL can reveal motifs like rings, which stabilize the lattice and affect dissolution kinetics .
Q. What mechanistic insights explain competing side reactions during synthesis, such as ester hydrolysis or thiophene ring halogenation?
- Methodology : Computational studies (DFT) can map energy barriers for pathways like nucleophilic attack vs. electrophilic substitution. Experimentally, varying the order of reagent addition (e.g., pre-mixing TEA with the amine to deprotonate it) suppresses hydrolysis. LC-MS monitoring at intermediate timepoints identifies by-products like ethyl oxalate or chlorothiophene dimers .
Q. How can SHELX software be applied to resolve ambiguities in the compound’s crystal structure, particularly for disordered regions?
- Methodology : In SHELXL, use the PART command to model disorder. For example, if the thiophene ring exhibits rotational disorder, split positions with occupancy refinement (e.g., 70:30). Constraints (e.g., SIMU, DELU) maintain reasonable geometry. High-resolution data (>1.0 Å) and TWIN/BASF commands address twinning .
Q. What strategies enhance enantiomeric purity when synthesizing derivatives with chiral centers adjacent to the keto group?
- Methodology : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can induce stereoselectivity. For α-ketoesters, kinetic resolution via lipase-mediated transesterification (e.g., CAL-B) achieves >90% ee. Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak IA column) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
